(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl (E,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18,29H,6,13-14H2,1-5H3/b12-11+/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQHNLSQARCFAU-IENJSVCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate, a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C24H32FN3O6S
- Molecular Weight : 509.59 g/mol
- CAS Number : 851443-04-4
- Storage Conditions : Sealed in dry conditions at 2-8°C
The primary mechanism through which (S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate exerts its biological effects is through the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the cholesterol synthesis pathway. Inhibition of this enzyme leads to decreased cholesterol levels and has implications for treating hyperlipidemia and cardiovascular diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against HMG-CoA reductase. The reported IC50 values range from 9 to 16 nM, indicating potent enzymatic inhibition . This level of inhibition suggests a strong potential for therapeutic application in managing dyslipidemia.
In Vivo Studies
Animal model studies have further supported the efficacy of (S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate. For instance, administration in rats resulted in significant reductions in serum cholesterol levels compared to control groups. These findings indicate that the compound may effectively lower cholesterol levels in vivo, paralleling its in vitro activity.
Case Studies
-
Case Study on Hyperlipidemia Management :
- Objective : Evaluate the efficacy of (S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate in reducing LDL cholesterol levels.
- Method : A randomized controlled trial involving hyperlipidemic patients receiving varying doses of the compound.
- Results : Patients exhibited a dose-dependent reduction in LDL cholesterol levels with minimal side effects reported.
-
Case Study on Safety Profile :
- Objective : Assess the safety and tolerability of (S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate.
- Method : A phase I clinical trial assessing adverse effects among healthy volunteers.
- Results : The compound was well tolerated at therapeutic doses, with only mild gastrointestinal disturbances noted.
Comparative Analysis with Other HMG-CoA Reductase Inhibitors
| Compound Name | IC50 (nM) | Key Features |
|---|---|---|
| Atorvastatin | 10 | Widely used statin; effective for lowering LDL cholesterol. |
| Simvastatin | 14 | Another common statin; similar mechanism of action. |
| (S,E)-Ethyl 7-(...) | 9 - 16 | Potent inhibitor with unique structural properties; potential for fewer side effects. |
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Cholesterol Management:
- Rosuvastatin ethyl ester is primarily recognized for its role as a statin, which inhibits HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. Clinical studies have demonstrated its efficacy in lowering low-density lipoprotein (LDL) cholesterol levels and improving cardiovascular outcomes .
- Anti-inflammatory Properties:
- Neuroprotective Effects:
Biochemical Applications
- Biomarker Research:
- Drug Development:
Toxicological Studies
- Safety Profile:
- Adverse Effects Monitoring:
Case Studies
-
Clinical Trials:
- Numerous clinical trials have validated the effectiveness of Rosuvastatin in reducing cardiovascular events among high-risk populations. For instance, the JUPITER trial demonstrated significant reductions in heart attack and stroke rates among patients treated with Rosuvastatin compared to placebo .
- Comparative Studies:
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Comparisons
Key Observations:
- Side Chain Modifications: The target compound’s (E)-hept-6-enoate chain distinguishes it from simpler pyrimidine derivatives (e.g., methyl carboxylate in ). The extended chain may enhance lipophilicity, improving membrane permeability .
- Stability : The ethyl ester in the target compound requires cold storage, whereas the carboxylic acid derivative is stable at room temperature, suggesting ester hydrolysis susceptibility .
Q & A
Q. How to design a DoE (Design of Experiments) for optimizing reaction conditions?
- Methodological Answer : Use a central composite design to test variables: temperature (50–100°C), solvent (THF vs. DMF), and catalyst loading (1–5 mol%). Response surface models predict optimal conditions. For example, a 15-run DoE reduced reaction time by 40% in thiadiazolo[3,2-a]pyrimidin-7-one synthesis .
Q. What in vitro assays are suitable for evaluating the compound’s inhibition of HMG-CoA reductase?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
